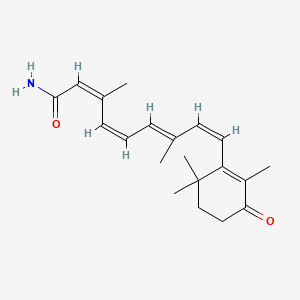

4-Keto Retinamide

Description

Contextualizing 4-Keto Retinamide (B29671) as a Retinoid Metabolite

4-Keto Retinamide, specifically known in much of the scientific literature as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a polar metabolite of the synthetic retinoid, Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide or 4-HPR). medkoo.comwikipedia.org It is also identified as a metabolite of Tretinoin (all-trans-retinoic acid). drugbank.com The metabolic conversion to this compound occurs in the body, and the compound has been identified in the plasma of patients treated with Fenretinide as well as in cultured tumor cells. medkoo.comwikipedia.org The introduction of a keto group at the fourth position of the cyclohexene (B86901) ring marks a significant structural modification that profoundly influences its biological profile. medkoo.com

Significance within the Field of Chemical Biology and Pharmacology

The emergence of this compound has been of considerable interest to chemical biologists and pharmacologists due to its potent and, in some aspects, unique biological activities compared to its parent compounds. Research has demonstrated that 4-oxo-4-HPR exhibits significant anticancer properties, including the ability to induce cell cycle arrest and apoptosis (programmed cell death). medchemexpress.comsigmaaldrich.com Notably, its mechanism of action includes the inhibition of tubulin polymerization, a target not typically associated with other retinoids like Fenretinide. medkoo.comnih.gov This distinct mechanism may explain its efficacy in cancer cells that have developed resistance to its parent compound. medkoo.comnih.gov Furthermore, 4-oxo-4-HPR has been shown to act synergistically with Fenretinide, suggesting potential for combination therapies. nih.gov Its ability to induce apoptosis is also linked to the generation of reactive oxygen species (ROS), providing another avenue for its anticancer effects. medkoo.comselleckchem.com These findings underscore the importance of studying retinoid metabolites, as they can possess novel and potent therapeutic properties that may surpass those of the original drug.

Chemical and Physical Properties

The chemical and physical properties of this compound, alongside its parent compounds Tretinoin and Fenretinide, are crucial for understanding their behavior in biological systems and for the development of analytical and therapeutic applications.

| Property | This compound (4-Oxo-N-(4-hydroxyphenyl)retinamide) | Tretinoin (all-trans-Retinoic Acid) | Fenretinide (N-(4-hydroxyphenyl)retinamide) |

|---|---|---|---|

| IUPAC Name | (2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide medkoo.com | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid wikipedia.org | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide nih.gov |

| Chemical Formula | C₂₀H₂₇NO₂ pharmaffiliates.com | C₂₀H₂₈O₂ nih.gov | C₂₆H₃₃NO₂ medchemexpress.com |

| Molecular Weight | 313.43 g/mol pharmaffiliates.com | 300.44 g/mol nih.gov | 391.55 g/mol medchemexpress.com |

| Melting Point | Data not widely available | 180-182 °C haenseler.ch | 170-174 °C chemimpex.com |

| Solubility | Poor solubility in biological fluids medkoo.com | Insoluble in water; soluble in DMSO and ethanol (B145695) uspharmacist.comcellsignal.com | Insoluble in water; soluble in ethanol and DMSO selleckchem.com |

Detailed Research Findings

In-depth scientific investigation has illuminated the multifaceted biological activities and mechanisms of action of this compound, distinguishing it as a compound of significant pharmacological interest.

Biological Activity of this compound

Mechanism of Action

The mechanism through which this compound exerts its effects is complex and involves multiple cellular pathways. Unlike many other retinoids that primarily act through nuclear retinoic acid receptors (RARs), the anticancer activity of 4-oxo-4-HPR appears to be largely independent of these receptors. sigmaaldrich.com Two primary, independent mechanisms have been identified:

Inhibition of Tubulin Polymerization: A key distinguishing feature of 4-oxo-4-HPR is its ability to inhibit the polymerization of tubulin. medkoo.comnih.gov This disruption of microtubule dynamics leads to a marked arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, mitotic catastrophe and cell death. medkoo.comnih.govselleckchem.com This antimitotic activity is a significant departure from the known mechanisms of Fenretinide and other classical retinoids.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation: Similar to its parent compound, 4-oxo-4-HPR can induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS). medkoo.comselleckchem.com The accumulation of ROS triggers cellular stress, including endoplasmic reticulum (ER) stress, which in turn activates signaling cascades that lead to programmed cell death. medkoo.comselleckchem.com This ROS-dependent apoptotic pathway is considered to be independent of its effects on tubulin polymerization. selleckchem.com

Analytical Methods for Determination

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a primary analytical technique employed for the determination of retinoids, including 4-HPR and its metabolites like 4-oxo-4-HPR. pharmaffiliates.com HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, provide the necessary sensitivity and specificity to measure the concentrations of these compounds in plasma and tissue samples. The development of robust analytical methods has been crucial in identifying and quantifying 4-oxo-4-HPR, leading to a better understanding of its formation and physiological relevance.

Comparative Analysis with Other Retinoids

A comparative analysis of this compound with its parent compounds, Tretinoin and Fenretinide, reveals significant differences in their chemical properties, biological activities, and mechanisms of action.

| Feature | This compound (4-Oxo-N-(4-hydroxyphenyl)retinamide) | Tretinoin (all-trans-Retinoic Acid) | Fenretinide (N-(4-hydroxyphenyl)retinamide) |

|---|---|---|---|

| Chemical Structure | Possesses a keto group at the 4-position of the cyclohexene ring and an N-(4-hydroxyphenyl)amide group. | Features a terminal carboxylic acid group. | Has an N-(4-hydroxyphenyl)amide group but lacks the 4-keto modification. |

| Primary Biological Activity | Potent anticancer agent with activity against resistant cells. medkoo.comnih.gov | Used in the treatment of acne and acute promyelocytic leukemia; regulates cell differentiation and proliferation. wikipedia.orgdrugbank.com | Anticancer agent that induces apoptosis. wikipedia.org |

| Primary Mechanism of Action | Inhibition of tubulin polymerization and induction of ROS-mediated apoptosis; largely RAR-independent. medkoo.comsigmaaldrich.comnih.govselleckchem.com | Binds to and activates retinoic acid receptors (RARs) to modulate gene transcription. cellsignal.com | Induces apoptosis primarily through ROS generation; can interact with RARs but also has RAR-independent effects. tretinoins.com |

| Metabolic Relationship | A metabolite of Tretinoin and Fenretinide. medkoo.comwikipedia.orgdrugbank.com | A key endogenous retinoid and a parent compound for various metabolites. | A synthetic retinoid that is metabolized to 4-oxo-4-HPR and MPR. medkoo.com |

Table of Compound Names

| Common Name/Abbreviation | IUPAC Name |

| This compound / 4-Oxo-4-HPR | (2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide medkoo.com |

| Tretinoin / all-trans-Retinoic Acid (ATRA) | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid wikipedia.org |

| Fenretinide / 4-HPR | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide nih.gov |

| N-(4-methoxyphenyl)retinamide / MPR | N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13- |

InChI Key |

UZXXUVCTFYIVPT-XIBCHNJYSA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C |

Origin of Product |

United States |

Synthesis and Chemical Modifications

Established Synthetic Pathways for 4-Keto Retinamide (B29671)

The generation of 4-Keto Retinamide can be achieved through both biological and chemical methodologies. Enzymatic oxidation represents the natural metabolic route from its precursor, fenretinide (B1684555), while chemo-synthetic approaches offer controlled, laboratory-based production.

Enzymatic Oxidation Methods

The primary enzymatic pathway for the formation of this compound involves the oxidation of fenretinide, a process mediated by the cytochrome P450 family of enzymes. nih.gov

Key Research Findings:

Role of Cytochrome P450 26A1 (CYP26A1): Studies have identified CYP26A1 as a key enzyme responsible for the conversion of 4-HPR to this compound (also referred to as 4-oxo-4-HPR). nih.govnih.gov This transformation is an oxidative process that introduces a ketone group at the C4 position of the retinoid's cyclohexene (B86901) ring. nih.gov

Induction of CYP26A1: The expression of CYP26A1 can be upregulated by fenretinide itself in certain cellular environments, suggesting a potential feedback mechanism in its metabolism. Overexpression of CYP26A1 in human ovarian carcinoma cells has been shown to directly lead to the formation of this compound.

Other CYP Isoforms: While CYP26A1 is a primary catalyst, other cytochrome P450 isoenzymes, such as CYP3A4, have also been implicated in the oxidation of fenretinide to its 4-keto metabolite. nih.gov The use of CYP3A4 inhibitors, like ketoconazole (B1673606), has been shown to significantly decrease the formation of this compound in liver microsomes. nih.govscience.gov

| Enzyme | Enzyme Family | Key Finding | Reference |

|---|---|---|---|

| Cytochrome P450 26A1 (CYP26A1) | Cytochrome P450 | Primary enzyme identified in the oxidation of fenretinide to this compound in certain cancer cell lines. | nih.govnih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 | Contributes to the formation of this compound in liver microsomes. | nih.gov |

Chemo-synthetic Approaches

Chemical synthesis provides a controlled and scalable method for producing this compound. The primary strategy involves the modification of all-trans-retinoic acid (ATRA).

Key Research Findings:

A documented chemo-synthetic route to this compound involves a multi-step process starting from ATRA. whiterose.ac.uk A key intermediate in this synthesis is 4-oxo-retinoic acid. The synthesis of 4-oxo-fenretinide has been achieved with a 41% yield through the coupling of 4-aminophenol (B1666318) with a mixed anhydride (B1165640) generated from 4-oxo-retinoic acid. whiterose.ac.uk

A general synthetic protocol can be outlined as follows:

Formation of a 4-Oxo-Retinoic Acid Intermediate: This often involves the bromination of a retinoic acid ester followed by treatment with a base to facilitate elimination and oxidation to the ketone.

Activation of the Carboxylic Acid: The carboxylic acid of the 4-oxo-retinoic acid intermediate is activated, for example, by forming a mixed anhydride.

Amide Bond Formation: The activated 4-oxo-retinoic acid is then reacted with 4-aminophenol to form the amide bond, yielding this compound.

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Generation of a 4-oxo-retinoic acid intermediate from all-trans-retinoic acid. | all-trans-retinoic acid, brominating agents, base. | whiterose.ac.uk |

| 2 | Activation of the carboxylic acid of the 4-oxo-retinoic acid intermediate. | Reagents for mixed anhydride formation. | whiterose.ac.uk |

| 3 | Amide coupling with 4-aminophenol. | 4-aminophenol. | whiterose.ac.uk |

Synthesis of Analogues and Derivatives of this compound

To explore structure-activity relationships and modify the compound's physicochemical properties, various analogues and derivatives of this compound have been designed and synthesized.

Non-hydrolyzable Analogues

A key structural feature of this compound is its amide bond, which can be susceptible to hydrolysis. To create more stable compounds, non-hydrolyzable analogues have been developed, primarily for its parent compound, fenretinide. These synthetic strategies can be conceptually applied to this compound.

Key Research Findings:

Carbon-Linked Analogues: Research has focused on replacing the amide linkage with a more stable carbon-carbon bond. nih.govnih.govgoogle.com For instance, a non-hydrolyzable, carbon-linked analogue of fenretinide, 4-hydroxybenzylretinone (4-HBR), has been synthesized using Umpolung methods. nih.gov This approach inverts the polarity of a functional group to facilitate the desired bond formation.

Water-Soluble Derivatives: To address the poor solubility of 4-oxo-4-HPR, a series of derivatives have been synthesized by modifying the 4-oxo group. nih.govfrontiersin.org One promising approach involved the creation of a sodium 4-carboxymethoxyimino derivative, which demonstrated improved solubility. frontiersin.org

Stereoisomeric Variants

The polyene chain of this compound contains several double bonds, giving rise to the possibility of various stereoisomers (e.g., cis/trans isomers). The synthesis of specific stereoisomers is crucial for understanding their unique properties.

Key Research Findings:

While the synthesis of various stereoisomers of retinoic acid and other retinoids is well-documented, specific literature detailing the stereoselective synthesis of this compound isomers is limited. However, general principles of stereocontrolled synthesis in retinoids, such as the use of stereoselective olefination reactions (e.g., Horner-Wadsworth-Emmons reaction) and cross-coupling reactions (e.g., Stille or Suzuki coupling), would be applicable. researchgate.net The synthesis of all four stereoisomers of related compounds like 5-hydroxy-4-methyl-3-heptanone has been achieved using diastereoselective aldol (B89426) additions in combination with enzymatic resolutions, highlighting potential strategies. anu.edu.au

Design of Non-Retinoid Mimetics

Non-retinoid mimetics are compounds that are structurally different from retinoids but are designed to elicit similar biological responses. The development of such mimetics for fenretinide provides a framework for designing compounds that could potentially mimic the properties of this compound. whiterose.ac.uk

Key Research Findings:

Scaffold Exploration: The design of non-retinoid mimetics of fenretinide has involved computational drug design and medicinal chemistry to identify novel scaffolds that can replicate the key molecular features of the parent compound. whiterose.ac.uk

Retinol-Binding Protein 4 (RBP4) Antagonists: A significant area of research has been the development of non-retinoid antagonists of RBP4, the transport protein for retinol (B82714). nih.gov Compounds like A1120 have been identified as high-affinity non-retinoid ligands for RBP4, demonstrating that molecules without the classic retinoid structure can interact with retinoid-associated proteins. nih.gov While not direct mimetics of this compound's specific activities, they represent a class of non-retinoid compounds that interact with the retinoid signaling pathway.

Advanced Purification and Characterization Techniques in Synthesis

The synthesis of this compound, a significant metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR), necessitates rigorous purification and characterization to ensure the isolation of a highly pure compound for research and potential therapeutic applications. medkoo.comnih.gov The complexity of the synthesis process can lead to the formation of isomers and related impurities, making advanced analytical and purification methodologies essential.

Following initial synthesis, which may involve the oxidation of N-(4-hydroxyphenyl)retinamide, a multi-step purification and characterization process is employed. cambridge.org This process typically involves chromatographic techniques to separate the target compound from unreacted starting materials, byproducts, and other impurities. Subsequent characterization is performed to confirm the identity, purity, and structural integrity of the synthesized this compound.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. Reversed-phase HPLC is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase. This method allows for the separation of this compound from the less polar parent compound, Fenretinide, and other metabolites like N-(4-methoxyphenyl)retinamide (4-MPR). nih.govnih.gov The selection of the column, mobile phase composition, and gradient elution parameters are critical for achieving optimal separation. For instance, a C18 column is commonly used for the separation of retinoids. plos.org

Silica (B1680970) gel chromatography is another valuable technique employed in the purification of retinoids and can be adapted for this compound. nih.gov This method separates compounds based on their polarity, with more polar compounds having a stronger interaction with the stationary silica gel.

The table below summarizes key parameters for the purification of this compound and related retinoids using liquid chromatography.

Table 1: Liquid Chromatography Purification Parameters for Retinoids

| Technique | Stationary Phase | Mobile Phase Composition | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile, Water, and Acetic Acid | Separation of 4-HPR and its metabolite 4-MPR from tissue extracts. nih.gov |

| Reversed-Phase HPLC | Imtakt, Cadenza C18 | Water with 0.1% formic acid and Methanol with 0.1% formic acid | Separation of Fenretinide and its metabolites, including 3-keto-HPR (this compound). plos.org |

| Reversed-Phase HPLC | Pursuit Diphenyl | 25 mM ammonium (B1175870) acetate (B1210297) / 0.1% formic acid and Acetonitrile / 0.1% formic acid | Resolution of sphingolipids in studies involving Fenretinide treatment. plos.org |

Advanced Characterization Techniques

Once purified, the identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) , coupled with UV absorbance detection, is not only a purification tool but also a primary method for quantification and purity assessment. nih.gov Retinoids exhibit strong UV absorbance at specific wavelengths, typically around 340-360 nm, allowing for their sensitive detection. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification of this compound. nih.govplos.orgasm.org LC separates the compound from the sample matrix, and MS provides precise mass-to-charge ratio information, confirming the molecular weight of the compound. asm.org LC-MS/MS further fragments the molecule to provide structural information, enhancing the certainty of identification. nih.gov These methods have been successfully used to identify and quantify this compound (referred to as 4-oxo-4-HPR) in human plasma and cell extracts. nih.govasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for the structural elucidation of this compound. researchgate.netosti.gov NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its unique structure, including the position of the keto group and the configuration of the polyene chain. osti.govnih.gov While specific NMR data for this compound is not detailed in the provided context, the general application of NMR for retinoid analysis is well-established. researchgate.netosti.govnih.govscconline.org

The following table outlines the primary characterization techniques used for this compound.

Table 2: Advanced Characterization Techniques for this compound

| Technique | Principle | Application | Key Findings |

|---|---|---|---|

| HPLC-UV | Separation by chromatography and detection by UV absorbance. | Quantification and purity assessment of 4-HPR and its metabolites. nih.gov | A detection limit of 50 ng/ml was achieved for 4-HPR and 4-MPR in tissue samples. nih.gov |

| LC-MS/MS | Chromatographic separation followed by mass analysis of the molecule and its fragments. | Identification and quantification of Fenretinide and its metabolites, including 4-oxo-4-HPR, in biological samples. nih.govplos.orgasm.org | Confirmed the presence of 4-oxo-fenretinide in human plasma and its formation in human ovarian carcinoma cells. nih.gov 3-keto-HPR was found to be a more potent inhibitor of certain enzymes than Fenretinide itself. nih.govplos.org |

Metabolic Pathways and Pharmacokinetics

Biotransformation of Fenretinide (B1684555) (4-HPR) to 4-Keto Retinamide (B29671)

The journey of 4-Keto Retinamide in a biological system begins with the metabolism of its parent compound, fenretinide.

Enzymatic Conversion Pathways

The formation of this compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), from fenretinide is a process mediated by specific enzymes in the liver. nih.gov In vitro studies using human and mouse liver microsomes have indicated that the conversion is a phase I metabolic reaction. nih.gov Specifically, enzymes belonging to the cytochrome P450 (CYP) superfamily are responsible for this oxidative metabolism. nih.gov Research has pointed to the involvement of CYP3A4 and CYP2C9 in the formation of 4-oxo-4-HPR. nih.gov Inhibition of these enzymes has been shown to reduce the production of this metabolite, confirming their role in the conversion pathway. nih.gov

Metabolite Identification in Biological Systems

This compound has been successfully identified as a metabolite of fenretinide in various biological samples. frontiersin.org It has been detected in the plasma of patients undergoing treatment with fenretinide, as well as in the plasma of mice administered the parent drug. nih.govfrontiersin.org The identification and quantification of this compound are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometric analysis. nih.gov In humans, while N-(4-methoxyphenyl)retinamide (4-MPR) is the most abundant metabolite of fenretinide, this compound is also present, albeit at lower concentrations. nih.gov

Further Metabolism of this compound and its Metabolites

Once formed, this compound is subject to further metabolic processes and can influence the metabolic pathways of other related compounds.

Identification of Downstream Metabolites

The downstream metabolic fate of this compound is characterized more by its induction of cellular signaling cascades than by the formation of distinct chemical metabolites. A primary effect of this compound is the generation of reactive oxygen species (ROS). researchgate.netnih.gov This induction of ROS triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress, activation of Jun N-terminal Kinase (JNK), and upregulation of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB). researchgate.netnih.govnih.gov Furthermore, this compound has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Mcl-1 in a ROS-independent manner. nih.gov While these are significant downstream biological effects, specific chemical structures of further metabolites derived from this compound are not extensively documented in the current scientific literature.

Interconversion Dynamics with Other Retinamides (e.g., N-(4-methoxyphenyl)retinamide)

The metabolic pathways of fenretinide and its metabolites involve a degree of interconversion. The primary metabolite of fenretinide, 4-MPR, can be formed from the parent compound. nih.gov However, studies have shown that the conversion of 4-MPR to this compound occurs at a very low or negligible rate in both human and mouse liver microsomes. nih.gov This suggests that the metabolic pathway leading to this compound is predominantly a direct oxidation of fenretinide, rather than a secondary metabolism of 4-MPR. nih.gov The interconversion between fenretinide (4-HPR) and 4-MPR has been noted to strongly favor the formation of 4-MPR. nih.gov

Influence on Endogenous Vitamin A Metabolism

A significant aspect of the pharmacology of fenretinide and its metabolites is their interaction with the body's natural vitamin A (retinol) metabolism.

Chronic administration of fenretinide leads to a notable reduction in the plasma concentrations of both vitamin A and its carrier protein, retinol-binding protein (RBP4). nih.govplos.org This effect is attributed to the ability of fenretinide and its metabolites, including this compound, to disrupt the formation of the ternary complex between retinol (B82714), RBP4, and transthyretin. plos.org This disruption promotes the renal clearance of RBP4, thereby lowering its circulating levels. plos.org

Perturbation of Vitamin A Kinetic Parameters

Long-term administration of Fenretinide, the precursor to this compound, markedly alters the normal metabolism and kinetics of vitamin A. nih.gov Studies in rat models have demonstrated that supplementation with Fenretinide leads to profound changes in several key kinetic parameters of vitamin A. nih.govnih.gov

One of the most notable effects is a significant reduction in plasma retinol (the primary transport form of vitamin A) concentrations. nih.govarvojournals.orgnih.gov In rats, mean plasma retinol levels were reduced to one-third of those in control groups. nih.gov Similarly, in human cancer patients, oral administration of Fenretinide led to a rapid and significant 60% decrease in plasma retinol concentrations within one to two weeks. nih.gov This is accompanied by a reduction in plasma retinol-binding protein (RBP) levels, the protein responsible for transporting retinol in the blood. nih.govnih.gov

| Kinetic Parameter | Control Group | Fenretinide-Treated Group | Percentage Change |

|---|---|---|---|

| Plasma Retinol Levels | Normal | Reduced to 1/3 of Control | -67% |

| Fractional Catabolic Rate (day-1) | 2.00 ± 0.68 | 3.61 ± 0.49 | +81% |

| System Residence Time (days) | 38.63 ± 9.62 | 19.20 ± 7.13 | -50% |

| Estimated Vitamin A Use (µg/day) | 16.31 ± 2.47 | 11.01 ± 3.10 | -33% |

Modulation of Retinoid Homeostasis

The presence of Fenretinide and its metabolite, this compound, disrupts the delicate balance of retinoid homeostasis. Fenretinide has been shown to displace retinol from RBP, which interferes with its transport from the liver, a primary storage site for vitamin A. arvojournals.orgresearchgate.net This interference may lead to an accumulation of vitamin A in certain cells, as evidenced by studies showing that liver vitamin A levels were 2.33 times higher in Fenretinide-treated rats compared to controls after 40 days. nih.gov

Furthermore, both Fenretinide and this compound are potent inhibitors of β-carotene oxygenase 1 (BCO1), an enzyme crucial for the synthesis of vitamin A from dietary β-carotene. nih.govplos.org In vitro tests showed that this compound is a more potent inhibitor of BCO1 than Fenretinide itself. nih.govplos.org This inhibition presents an additional mechanism by which the formation of active vitamin A is modulated.

Interaction with Drug Metabolizing Enzymes

The biotransformation of Fenretinide to this compound is mediated by a critical family of drug-metabolizing enzymes.

Modulation by Enzyme Inhibitors (e.g., Ketoconazole)

The role of CYP3A4 in the formation of this compound is further substantiated by studies using enzyme inhibitors. Ketoconazole (B1673606), a well-known and potent inhibitor of CYP3A4, has been shown to significantly reduce the formation of this compound from Fenretinide in both human and mouse liver microsomes. nih.govnih.gov

In vivo studies in mice demonstrated that co-administration of Ketoconazole with Fenretinide led to a more than twofold increase in the plasma concentration of Fenretinide. nih.govnih.gov This effect is attributed to Ketoconazole's inhibition of CYP3A4, which slows the metabolic conversion of Fenretinide into this compound. nih.govasm.org These findings highlight a significant drug-drug interaction and confirm the quantitative importance of the CYP3A4 pathway in the metabolism of Fenretinide. nih.gov This interaction suggests that modulating CYP3A4 activity can be a strategy to alter the systemic exposure to both Fenretinide and this compound. nih.govnih.gov

| Condition | Observation | Mechanism |

|---|---|---|

| In Vitro (Human & Mouse Liver Microsomes) | Significantly reduced formation of this compound. | Ketoconazole inhibits CYP3A4 activity. |

| In Vivo (Mice) | >2-fold increase in plasma concentrations of Fenretinide. | Slowing the metabolic conversion of Fenretinide to this compound. |

Cellular and Molecular Mechanisms of Action

Modulation of Cell Cycle Progression

A key feature of 4-Keto Retinamide's anticancer activity is its profound impact on the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Research has consistently shown that 4-Keto Retinamide (B29671) causes a significant accumulation of cancer cells in the G2-M phase of the cell cycle. nih.gov This phase represents the final stage before cell division (mitosis). The arrest at this checkpoint is a direct consequence of the compound's ability to inhibit tubulin polymerization. researchgate.netresearchgate.net Tubulin is the protein that forms microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during cell division. By disrupting microtubule dynamics, this compound leads to the formation of aberrant, often multipolar, mitotic spindles, ultimately causing mitotic arrest. frontiersin.orgresearchgate.netnih.gov This antimicrotubule activity is a distinguishing feature of this compound compared to its parent compound. frontiersin.orgresearchgate.net Studies have demonstrated this effect in a variety of cancer cell lines, including ovarian, breast, cervical, and neuroblastoma cells. frontiersin.orgresearchgate.net

It is noteworthy that the mitotic arrest induced by this compound appears to be an independent event from its ROS-generating capabilities. frontiersin.orgresearchgate.net Time-course analyses have revealed that ROS generation occurs much earlier (within 30 minutes) than the onset of mitotic arrest (around 2 hours). researchgate.netnih.gov Furthermore, blocking the ROS-related signaling pathway does not prevent the mitotic arrest induced by the retinoid. researchgate.netnih.gov

The G2-M arrest induced by this compound is associated with significant changes in the expression levels of key cell cycle regulatory proteins. nih.gov Specifically, treatment with this compound has been shown to reduce the expression of proteins that promote the G2-M transition, such as cyclin-dependent kinase 1 (CDK1) and cdc25c. nih.gov Additionally, a decrease in the expression of cyclin A, a protein involved in the S phase, has been observed. nih.gov

Conversely, this compound treatment leads to an increase in the expression of proteins associated with apoptosis and cell cycle inhibition, including p53 and p21. nih.gov The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest and apoptosis in response to cellular stress, while p21 is a potent inhibitor of cyclin-dependent kinases.

| Cell Cycle Regulatory Protein | Effect of this compound | Function of Protein |

| Cyclin-dependent kinase 1 (CDK1) | Reduction in expression nih.gov | Promotes entry into mitosis |

| cdc25c | Reduction in expression nih.gov | Activates CDK1 |

| Cyclin A | Reduction in expression nih.gov | Involved in S phase and G2/M transition |

| p53 | Increase in expression nih.gov | Tumor suppressor, induces cell cycle arrest/apoptosis |

| p21 | Increase in expression nih.gov | Inhibitor of cyclin-dependent kinases |

Induction of Mitotic Arrest (e.g., G2-M phase)

Mechanisms of Apoptosis Induction

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. This process is initiated through a complex signaling cascade.

A primary mechanism by which this compound induces apoptosis is through the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to cell death. nih.gov Treatment with this compound leads to a rapid increase in intracellular ROS levels. nih.govresearchgate.net This oxidative stress is a critical upstream event in the apoptotic cascade. researchgate.net The sensitivity of cancer cells to this compound-induced apoptosis has been linked to their intrinsic antioxidant levels, with cells having lower antioxidant capacities being more susceptible. nih.gov

The generation of ROS by this compound subsequently triggers an endoplasmic reticulum (ER) stress response. researchgate.netplos.org The ER is a cellular organelle involved in protein folding and synthesis. An accumulation of unfolded or misfolded proteins, which can be caused by oxidative stress, leads to ER stress. nih.gov This, in turn, activates the unfolded protein response (UPR), a signaling pathway that can ultimately lead to apoptosis if the stress is severe or prolonged. nih.gov The induction of ER stress is a key link between the initial ROS generation and the downstream activation of apoptotic pathways. researchgate.netplos.org

Following ER stress, the signaling cascade initiated by this compound involves the activation of Jun N-terminal Kinase (JNK). researchgate.net JNK is a member of the mitogen-activated protein kinase (MAPK) family and is a critical regulator of apoptosis in response to various cellular stresses. oup.com The activation of JNK is a downstream event of the ROS generation and ER stress response induced by the retinoid. researchgate.netresearchgate.net This activation further propagates the apoptotic signal, leading to the execution phase of cell death. researchgate.netresearchgate.net

| Apoptotic Mechanism | Key Events |

| ROS Generation | Rapid increase in intracellular reactive oxygen species. nih.govresearchgate.net |

| ER Stress Response | Triggered by ROS, leading to the unfolded protein response. researchgate.netplos.org |

| JNK Activation | Activated downstream of ROS and ER stress, promoting apoptosis. researchgate.net |

Upregulation of Proapoptotic Proteins (e.g., PLAB)

Interactions with Cellular Microtubules

A primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This compound exerts a direct inhibitory effect on the polymerization of purified tubulin into microtubules.

In vitro assays using bovine brain tubulin have shown that this compound prevents microtubule assembly in a concentration-dependent manner. The concentration required to inhibit polymerization by 50% (IC50) has been determined to be approximately 2 µM. This potent activity is comparable to that of classic microtubule-destabilizing agents like colchicine. The compound is thought to bind to tubulin, preventing the formation of the longitudinal protofilaments that constitute the microtubule structure. This direct biochemical interaction is the foundational mechanism for the compound's potent antimitotic effects observed at the cellular level.

| Compound | Assay System | IC50 Value | Mechanism |

|---|---|---|---|

| This compound | Polymerization of purified bovine brain tubulin | ~2 µM | Prevents assembly of tubulin subunits into microtubules. |

| Colchicine (Reference) | Polymerization of purified tubulin | ~2 µM | Binds to tubulin, inhibiting polymer formation. |

The biochemical inhibition of tubulin polymerization by this compound translates into profound defects in the organization of the microtubule cytoskeleton within the cell, particularly during mitosis. When cancer cells, such as A549 or MCF-7, are exposed to this compound, they are unable to form a normal, bipolar mitotic spindle.

Immunofluorescence microscopy reveals that treated cells entering mitosis exhibit severe spindle abnormalities. Instead of a well-organized bipolar array of microtubules that connects to the chromosomes, cells display disorganized microtubule structures, including collapsed, multipolar, or fragmented spindles. Consequently, chromosomes fail to align properly at the metaphase plate, activating the spindle assembly checkpoint. This leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic block ultimately triggers the apoptotic cascade, providing a direct link between the disruption of microtubule dynamics and the induction of cell death.

Inhibition of Tubulin Polymerization

Modulation of Lipid Metabolism Pathways

In addition to its effects on microtubules, this compound, similar to its precursor fenretinide (B1684555) (4-HPR), modulates critical lipid signaling pathways involved in apoptosis. A key pathway affected is the metabolism of ceramide, a sphingolipid that functions as a potent pro-death second messenger.

Studies have demonstrated that treatment with fenretinide, which is metabolized to this compound, leads to a significant and sustained accumulation of intracellular ceramide in various cancer cell lines. This increase is a critical event in the induction of apoptosis. The accumulation of ceramide is primarily attributed to the upregulation of ceramide synthase (CerS) enzymes, which are responsible for the de novo synthesis of ceramide. By elevating the activity or expression of CerS, the metabolic balance is shifted towards the production of this proapoptotic lipid. The resulting high levels of ceramide contribute to cellular stress, mitochondrial dysfunction, and the activation of the apoptotic machinery, representing an important, parallel mechanism of action that complements the compound's antimitotic effects.

| Metabolic Target | Effect of Treatment | Mechanism | Cellular Outcome |

|---|---|---|---|

| Ceramide Homeostasis | Significant increase in intracellular ceramide levels. | Upregulation of de novo ceramide synthesis via increased Ceramide Synthase (CerS) activity/expression. | Induction of cellular stress and apoptosis. |

Effects on Ceramide Homeostasis

Activation of Serine Palmitoyltransferase (SPT)

This compound's parent compound, Fenretinide, is known to activate Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids. nih.govresearchgate.netwikigenes.org SPT catalyzes the initial step, which is the condensation of L-serine and palmitoyl-CoA. portlandpress.comasm.org Studies have demonstrated that treatment with Fenretinide leads to a time- and dose-dependent increase in SPT activity. nih.gov While direct studies on this compound's effect on SPT are less common, its role as a major metabolite of Fenretinide suggests it likely contributes to the observed activation of this enzyme, leading to an increased flux through the ceramide synthesis pathway. nih.govaacrjournals.org

Modulation of Ceramide Synthase Activity

Following the action of SPT, Ceramide Synthase (CerS) acylates dihydrosphingosine to form dihydroceramide (B1258172). portlandpress.comasm.org Fenretinide has been shown to cause a time- and dose-dependent increase in CerS activity, further contributing to the buildup of dihydroceramides. nih.gov Research on this compound indicates that while it also stimulates this pathway, its relative potency on CerS may differ from that of its parent compound. For instance, in A2780 ovarian carcinoma cells, this compound activated CerS to a lesser extent than Fenretinide. nih.gov This differential effect on CerS isoforms could influence the specific species of dihydroceramides that accumulate within the cell.

Inhibition of Dihydroceramide Desaturase (DES1)

A crucial point of regulation by this compound is the inhibition of Dihydroceramide Desaturase (DES1), the enzyme that introduces a double bond into dihydroceramide to form ceramide. plos.orgnih.gov By inhibiting DES1, this compound causes a significant accumulation of dihydroceramides. nih.govgatech.edu In vitro studies have shown that this compound is a more potent inhibitor of DES1 than Fenretinide, with a lower IC50 value. nih.gov This inhibition is a key factor in the altered sphingolipid profile observed in cells treated with this compound. plos.orgnih.gov

Impact on β-carotene Oxygenase 1 (BCO1) Activity

This compound has been identified as a potent inhibitor of β-carotene Oxygenase 1 (BCO1), an enzyme responsible for the conversion of β-carotene into retinal (vitamin A). plos.orgresearchgate.net In vitro studies using recombinant mouse BCO1 demonstrated that this compound has a strong inhibitory effect on the enzyme's activity. plos.orgnih.gov In fact, research suggests that this compound is a more potent inhibitor of BCO1 than Fenretinide itself. plos.orgnih.gov This inhibition of BCO1 can lead to reduced endogenous vitamin A formation. nih.gov

Regulation of Stearoyl-CoA Desaturase 1 (SCD1) Expression and Activity

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. mdpi.com this compound has been shown to be a potent inhibitor of both the expression and activity of SCD1. plos.orgnih.gov In studies with ARPE-19 cells, treatment with this compound led to a decrease in SCD1 protein expression and a reduction in its enzymatic activity. nih.govresearchgate.net Similar to its effects on DES1 and BCO1, this compound appears to be a more effective inhibitor of SCD1 than its parent compound, Fenretinide. plos.orgnih.gov The inhibition of SCD1 can alter membrane fluidity and impact cellular signaling pathways. mdpi.com

| Enzyme | Effect of this compound | Potency Compared to Fenretinide | Reference |

|---|---|---|---|

| Dihydroceramide Desaturase (DES1) | Inhibition | More Potent | plos.orgnih.gov |

| β-carotene Oxygenase 1 (BCO1) | Inhibition | More Potent | plos.orgnih.gov |

| Stearoyl-CoA Desaturase 1 (SCD1) | Inhibition | More Potent | plos.orgnih.gov |

Retinoid Receptor-Independent Signaling

A significant aspect of this compound's mechanism of action is its ability to induce cellular responses independently of the classical retinoid receptors, RAR and RXR. nih.govnih.gov This is a key distinction from many other retinoids whose biological effects are primarily mediated through these nuclear receptors.

Distinction from Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Mediated Effects

A significant characteristic of this compound is that its biological activities are largely independent of the classical retinoid signaling pathways mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.gov This distinguishes it from natural retinoids like all-trans-retinoic acid (at-RA), whose effects are primarily channeled through these nuclear receptors. frontiersin.orgtocris.com

Unlike endogenous retinoids, the parent compound of this compound, fenretinide (4-HPR), binds poorly to RARs. nih.govresearchgate.net Studies have demonstrated that the biological effects of fenretinide and its metabolite, this compound, cannot be attributed to RAR-dependent mechanisms. nih.gov For instance, the ability of these compounds to modulate the expression of certain enzymes is not explained by RAR activation. nih.gov Further evidence comes from experiments where a dominant-negative RARα construct, which blocks at-RA signaling, failed to inhibit the cellular growth inhibition caused by 4-HPR. researchgate.net This suggests that the signal transduction pathway for 4-HPR and its metabolites bypasses the RARs. researchgate.net

Similarly, the tumor growth-inhibitory effects of this compound are considered independent of nuclear retinoid receptors. nih.gov While a related compound, 4-oxoretinol (B14405) (4-oxo-ROL), has been shown to bind and activate RARs, it does not transcriptionally activate RXRs. ebi.ac.ukebi.ac.uk This indicates that even within related metabolites, the interaction with RXR is limited or non-existent, further separating their mechanism from the full scope of classical retinoid action which often involves RAR-RXR heterodimers. tocris.com The ability of this compound to induce apoptosis in cells that are resistant to at-RA further underscores its distinct, non-classical mechanism of action. nih.gov

Other Investigated Molecular Targets and Pathways

Research has identified several molecular targets and pathways outside of the conventional RAR/RXR system that are modulated by this compound.

Effects on Cellular Redox Balance

A primary mechanism of action for this compound involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). nih.govfrontiersin.org The compound has been shown to induce apoptosis via a signaling cascade that begins with ROS generation. nih.govfrontiersin.org This ROS-dependent pathway involves an endoplasmic reticulum (ER) stress response, activation of c-Jun N-terminal kinases (JNK), and subsequent upregulation of the pro-apoptotic protein PLAB. nih.gov

The critical role of ROS in the compound's mechanism is highlighted by experiments using antioxidants. The addition of vitamin C, a ROS scavenger, has been shown to reduce the apoptotic effects induced by this compound. nih.govresearchgate.net This confirms that the modulation of cellular redox balance is a key component of its biological activity. nih.gov This mechanism is shared with its parent compound, fenretinide, which is also known to induce ROS accumulation. asm.org

Potential Influence on Gene Expression and Cellular Differentiation via Specific Receptors

This compound influences cellular processes by interacting with molecular targets that are distinct from RARs and RXRs. One of the most atypical mechanisms for a retinoid is its ability to directly target the cytoskeleton. frontiersin.org this compound has been found to inhibit tubulin polymerization, leading to a marked arrest of the cell cycle in the G2-M phase, formation of aberrant multipolar spindles, and eventual cell death. nih.govfrontiersin.orgresearchgate.netmedkoo.com This antimicrotubule activity is a significant contributor to its effects on cell division and differentiation. frontiersin.org

In addition to targeting tubulin, this compound has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. nih.govscience.gov These include β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide Δ4-desaturase 1 (DES1). nih.gov The inhibition of these enzymes by this compound occurs through an RAR-independent pathway. nih.gov Notably, this compound is a more potent inhibitor of these three enzymes than its parent compound, fenretinide. nih.govscience.gov

The table below summarizes the inhibitory concentrations (IC₅₀) for these enzymes.

| Enzyme | Inhibitor | IC₅₀ |

| β-carotene oxygenase 1 (BCO1) | Fenretinide (4-HPR) | Not specified, but inhibited |

| This compound (3-keto-HPR) | 4 μM | |

| Stearoyl-CoA desaturase 1 (SCD1) | Fenretinide (4-HPR) | Inhibitory |

| This compound (3-keto-HPR) | More efficient inhibitor than Fenretinide | |

| Dihydroceramide Δ4-desaturase 1 (DES1) | Fenretinide (4-HPR) | Inhibitory |

| This compound (3-keto-HPR) | More potent inhibitor than Fenretinide |

Data sourced from Poliakov et al., 2017. nih.gov

Furthermore, a related retinoid, 4-oxoretinol, has been shown to modulate the expression of numerous genes in normal human mammary epithelial cells, affecting pathways related to cell growth. ebi.ac.uk Genes whose expression was altered include ATP-binding cassette G1 (ABCG1), adrenergic receptor beta 2 (ADRB2), and ras-related C3 botulinum toxin substrate (RAC2), demonstrating an influence on gene expression that contributes to the regulation of cellular differentiation. ebi.ac.uk

Structure Activity Relationships Sar and Mechanistic Insights

Identification of Key Structural Determinants for Biological Activity

The biological activity of retinoids is intricately linked to their molecular structure. In the case of 4-Keto Retinamide (B29671), specific chemical features play a crucial role in defining its mechanism of action and potency.

Influence of the Ketone Moiety

The presence of a ketone group at the C4 position of the cyclohexenyl ring is a significant determinant of 4-Keto Retinamide's unique biological profile. This keto group contributes to the compound's reactivity and its distinct mechanisms of action compared to its parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR). Research suggests that the introduction of a ketone moiety can be a strategy to develop more potent bioactive compounds. mdpi.combezmialem.edu.tr The ketone group, along with the amide group's NH functionality, can participate in hydrogen bonding, a factor known to be important for biological activity. mdpi.com The presence of polar groups at the 4-position is thought to be critical for certain activities, such as the inhibition of tubulin polymerization. frontiersin.org

Role of Hydroxyphenyl Group Modifications

The hydroxyphenyl group is another key structural element influencing the biological activity of this compound. This moiety is important for the compound's interactions with biological targets. cymitquimica.com Modifications to this part of the molecule can lead to analogues with altered properties. For example, the metabolite N-(4-methoxyphenyl)retinamide (MPR), where the hydroxyl group is replaced by a methoxy (B1213986) group, exhibits different biological activities compared to both 4-HPR and this compound. plos.org This highlights the significance of the hydroxyphenyl group in directing the compound's biological effects. Furthermore, replacing the phenol (B47542) group with more metabolically stable functionalities has been explored as a strategy to modulate the physical and biological properties of related retinamide analogues. google.com

Comparative Analysis of this compound and Parent Compound (4-HPR)

This compound, a polar metabolite of 4-HPR (fenretinide), exhibits distinct and, in some cases, more potent biological effects than its parent compound.

Differential Mechanisms of Action

A key difference between this compound and 4-HPR lies in their mechanisms of action. researchgate.net While both compounds can induce apoptosis (programmed cell death), this compound possesses a unique activity of targeting microtubules and inhibiting their polymerization. frontiersin.orgresearchgate.net This leads to mitotic arrest, a mechanism not observed with 4-HPR or other retinoids. researchgate.netnih.gov Both compounds can induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net However, the antimicrotubule activity of this compound is independent of this ROS-dependent pathway. nih.govresearchgate.net This dual mechanism of action may explain its increased potency and its effectiveness in cancer cells that have developed resistance to 4-HPR. nih.govresearchgate.net

In contrast, 4-HPR is known to elevate ceramide levels by activating serine palmitoyltransferase and ceramide synthase, a mechanism dependent on its phenyl amide group. aacrjournals.org While this compound also increases ceramide levels, its primary distinguishing feature is the disruption of microtubule dynamics. researchgate.net

Potency and Efficacy Comparisons in Biological Systems

In various cancer cell lines, this compound has demonstrated greater potency and efficacy compared to 4-HPR. It has been shown to be two to four times more effective at inhibiting cell growth. frontiersin.orgnih.gov Furthermore, this compound is effective against 4-HPR-resistant cancer cells and can act synergistically when used in combination with its parent compound. frontiersin.orgnih.gov

Studies have shown that this compound is a more potent inhibitor of several enzymes compared to 4-HPR, including stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1). plos.orgnih.gov This stronger inhibitory effect on these enzymes may contribute to its enhanced ability to induce cancer cell apoptosis. researchgate.net

However, in a study on Dengue virus inhibition, 4-HPR was found to be a more potent inhibitor than this compound. asm.org This suggests that the relative potency of these compounds can be context-dependent, varying with the biological system and the specific target being investigated.

| Compound | Target/System | Relative Potency/Efficacy | Reference |

|---|---|---|---|

| This compound | Cancer Cell Growth Inhibition | 2-4 times more effective than 4-HPR | frontiersin.orgnih.gov |

| This compound | SCD1 and DES1 Inhibition | More potent inhibitor than 4-HPR | plos.orgnih.gov |

| 4-HPR | Dengue Virus Inhibition | More potent inhibitor than this compound | asm.org |

Development of Analogues with Enhanced or Selective Activities

The promising biological activities of this compound have spurred the development of analogues with improved properties, such as enhanced potency, better selectivity, or improved solubility for potential therapeutic applications. frontiersin.org

One strategy has been to modify the 4-keto group to improve solubility and bioavailability. An example is the creation of sodium 4-carboxymethoxyimino-(4-HPR), a water-soluble derivative. frontiersin.org This analogue retained the dual mechanisms of action of the parent this compound—inducing ROS-related apoptosis and causing mitotic arrest—while demonstrating antitumor efficacy in in vivo models. frontiersin.org

Another approach involves modifications to the hydroxyphenyl group. The development of N-(2-carboxyphenyl)retinamide (2CPR) resulted in a retinamide with greater growth inhibitory effects than 4-HPR in certain cancer cell lines. nih.gov Unlike 4-HPR, the action of 2CPR appears to be mediated through retinoic acid receptors. nih.gov

Computational Approaches to SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been significantly advanced through the use of computational modeling techniques. These in silico methods provide valuable mechanistic insights into the interactions of these compounds with their biological targets, guiding the design and synthesis of more potent and selective derivatives.

Molecular docking studies have been a key computational tool in elucidating the SAR of this compound, a major metabolite of fenretinide (B1684555). researchgate.net These studies have been instrumental in understanding the inhibitory effects of this compound and its parent compound on various enzymes. For instance, docking predictions have been correlated with the inhibitory activity of these compounds against β-carotene oxygenase 1 (BCO1), an enzyme implicated in the visual side effects of fenretinide. researchgate.netgrantome.com

In one such study, the binding of this compound (referred to as 3-keto-HPR) to a model of human BCO1 was computationally assessed. The docking simulations predicted a favorable binding orientation within the active site of the enzyme, providing a structural basis for its observed inhibitory activity. The calculated binding energy for this compound suggests a stable interaction with the enzyme.

Table 1: Predicted Binding Affinity of Retinoids with Human β-carotene oxygenase 1 (BCO1)

| Compound | Predicted Binding Affinity (kcal/mol) |

| all-trans-retinal | -7.5 |

| Fenretinide (4-HPR) | -9.2 |

| This compound | -8.8 |

This table is generated based on data from molecular docking studies aimed at understanding the interaction of retinoids with BCO1. The binding affinity values are indicative of the stability of the compound-protein complex, with more negative values suggesting a stronger interaction.

While specific Quantitative Structure-Activity Relationship (QSAR) models for a series of this compound analogs are not extensively reported in the literature, the principles of QSAR have been applied to similar classes of compounds, such as other α-keto amide derivatives. researchgate.net These studies typically involve the generation of 3D-QSAR models to correlate the structural features of the molecules with their biological activities. Such models help in identifying the key steric and electronic requirements for optimal activity, which can then be used to guide the design of novel analogs with improved therapeutic potential.

The computational approaches to understanding the SAR of this compound are part of a broader effort to unravel the complex pharmacology of fenretinide and its metabolites. preprints.org By providing a molecular-level understanding of their interactions with biological targets, these computational studies play a crucial role in the development of new therapeutic agents.

Preclinical Investigations in Disease Models

Evaluation in In Vitro Cell Line Models

The cytotoxic and antiproliferative properties of 4-Keto Retinamide (B29671), also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), have been extensively evaluated in a variety of human cancer cell lines. These studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Cancer Cell Line Sensitivity and Resistance Mechanisms (e.g., ovarian, breast, neuroblastoma, cervical)

4-Keto Retinamide has demonstrated significant efficacy in inhibiting the growth of a range of cancer cell lines, including those derived from ovarian, breast, neuroblastoma, and cervical cancers. plos.orgresearchgate.netplos.orgnih.gov Research has consistently shown that this compound is a potent metabolite of fenretinide (B1684555) (4-HPR), often exhibiting greater antiproliferative activity than the parent compound. plos.orgnih.govaacrjournals.org

Studies have indicated that this compound is approximately two to four times more effective at inhibiting cell growth in most tested cell lines compared to 4-HPR. plos.orgnih.govnih.gov For instance, in the A2780 ovarian cancer cell line, the IC₅₀ value for 4-oxo-4-HPR was found to be 0.6 µM after 72 hours of treatment. plos.org The compound's potent activity is attributed to its dual mechanism of action: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of tubulin polymerization, which leads to mitotic arrest. researchgate.netnih.govfrontiersin.org This latter mechanism, the disruption of microtubule dynamics, is a distinctive feature not prominently observed with the parent compound, 4-HPR. researchgate.netnih.govfrontiersin.org This unique mode of action may explain its enhanced potency. scitechdevelopment.com

The antiproliferative effects of this compound appear to be independent of nuclear retinoid receptors (RARs), as its activity is not blocked by RAR antagonists, and it shows a poor ability to bind to and transactivate these receptors. nih.govaacrjournals.org Instead, its apoptotic effects are mediated through the activation of caspase-3 and caspase-9. nih.govaacrjournals.org Furthermore, similar to its parent compound, this compound has been shown to increase intracellular ceramide levels through de novo synthesis, a process linked to its cytotoxic effects. nih.govaacrjournals.orgaacrjournals.org

Table 1: Comparative Growth Inhibitory Effects of this compound (4-oxo-4-HPR) and Fenretinide (4-HPR) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) at 72h | Reference |

|---|---|---|---|---|

| A2780 | Ovarian | 4-oxo-4-HPR | 0.6 | plos.org |

| A2780 | Ovarian | 4-HPR | >1 | plos.org |

| T47D | Breast | 4-oxo-4-HPR | More potent than 4-HPR | plos.org |

| SK-N-BE | Neuroblastoma | 4-oxo-4-HPR | More potent than 4-HPR | plos.org |

| HeLa | Cervical | 4-oxo-4-HPR | Effective growth inhibitor | plos.orgnih.gov |

This table is representative of findings and not exhaustive of all studies.

Synergistic Effects with Other Agents

A significant finding in the preclinical evaluation of this compound is its ability to act synergistically with its parent compound, fenretinide (4-HPR). researchgate.netplos.orgnih.govnih.govaacrjournals.orgnih.govfrontiersin.orgscitechdevelopment.com This synergistic interaction suggests that a combination therapy of 4-HPR and this compound could be more effective than either agent alone and may also help to prevent the development of drug resistance. researchgate.netscitechdevelopment.com

The combination of both compounds has been shown to kill cancer cells more effectively and inhibit the growth of fenretinide-resistant cells. researchgate.netscitechdevelopment.com While specific studies on the synergistic effects of this compound with other classes of anticancer drugs are less documented, research on its parent compound, fenretinide, provides some insights. For example, the combination of fenretinide with the copper chelator tetrathiomolybdate (B108656) has been shown to sensitize drug-resistant endometrial cancer cells in a ROS-dependent manner. scitechdevelopment.com This suggests that exploring combinations of this compound with agents that modulate cellular stress or other complementary pathways could be a promising therapeutic strategy.

Table 2: Synergistic Interactions of this compound

| Combination | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| This compound + Fenretinide (4-HPR) | Ovarian, Breast, Neuroblastoma | Synergistic cytotoxicity, effective in resistant cells | researchgate.netplos.orgnih.govnih.govaacrjournals.orgnih.govfrontiersin.orgscitechdevelopment.com |

This table highlights the primary synergistic combination identified in the literature.

Studies in Retinoid-Resistant Cell Lines

A key advantage of this compound is its demonstrated efficacy in cancer cell lines that have developed resistance to fenretinide (4-HPR). researchgate.netplos.orgnih.govnih.govaacrjournals.orgnih.govfrontiersin.org This lack of cross-resistance is a critical finding, suggesting that this compound could be a valuable therapeutic option for patients whose tumors become refractory to 4-HPR.

Specifically, in the 4-HPR-resistant ovarian carcinoma cell line A2780/HPR, this compound was able to induce apoptosis and inhibit cell growth effectively. nih.govaacrjournals.org The ability of this compound to overcome this resistance is attributed to its unique dual mechanism of action. researchgate.netplos.orgnih.gov While both 4-HPR and this compound can induce apoptosis through ROS generation, this compound's additional ability to inhibit tubulin polymerization and cause mitotic arrest provides an independent pathway to kill cancer cells. researchgate.netnih.govfrontiersin.orgscitechdevelopment.com This secondary mechanism is not a prominent feature of 4-HPR's action, and its presence in this compound likely circumvents the resistance mechanisms developed by the cancer cells against the parent compound. researchgate.netscitechdevelopment.com

The induction of apoptosis by this compound in both sensitive and resistant cells involves the activation of caspase-3 and caspase-9, further highlighting a mechanism that remains effective despite resistance to 4-HPR. nih.govaacrjournals.org

Studies in Ex Vivo Organ Culture Systems

Mammary Gland Organ Culture Investigations

The metabolism of retinoids in target tissues is a critical factor in their biological activity. Studies using ex vivo mammary gland organ cultures have been instrumental in understanding the local metabolism of fenretinide and the formation of its metabolites, including this compound.

Murine Model Studies (In Vivo Preclinical)

In vivo studies using murine models have provided valuable data on the pharmacokinetics and antitumor efficacy of this compound and its derivatives. These studies have been essential in translating the promising in vitro findings into a more clinically relevant context.

While some in vivo research has focused on the parent compound, fenretinide, the role and activity of this compound have also been investigated. For instance, in a murine model of Dengue virus infection, the administration of 4-HPR was shown to be effective, and the study monitored the conversion of 4-HPR to 4-oxo-4-HPR. asm.org Pharmacokinetic studies in mice have also been conducted to understand the metabolism of 4-HPR and how to modulate it to increase systemic exposure to both the parent drug and its active metabolite, this compound. nih.gov Co-administration of ketoconazole (B1673606), a cytochrome P450 inhibitor, was found to significantly increase the plasma concentrations of both 4-HPR and 4-oxo-4-HPR in mice. nih.gov

More directly, a water-soluble derivative of 4-oxo-4-HPR, sodium 4-carboxymethoxyimino-(4-HPR), was developed to overcome the poor solubility of the parent metabolite and was tested in mouse xenograft models. frontiersin.org This derivative demonstrated significant antitumor activity as a single agent in models of ovarian and breast cancer, as well as mesothelioma. frontiersin.org In the ovarian cancer xenograft model, the compound significantly increased survival. frontiersin.org In the breast cancer xenograft model, it induced a statistically significant decrease in tumor growth, and in the mesothelioma model, it caused a 30% reduction in tumor growth. frontiersin.org These findings underscore the in vivo therapeutic potential of targeting the this compound pathway.

Assessment of Biological Effects in Xenograft Models

The antitumor activity of this compound has been evaluated in several mouse xenograft models, demonstrating significant therapeutic potential against various cancer types. As a metabolite, it has been found to be two to four times more potent in killing cancer cells than its parent compound, 4-HPR, and notably, it shows efficacy in cancer cells that have developed resistance to 4-HPR. google.comnih.govfrontiersin.org

In vivo studies have substantiated these in vitro findings. Administration of this compound as a single agent in preclinical trials has yielded positive outcomes across different solid tumor models. frontiersin.org In ovarian cancer xenografts, treatment with the compound led to a significant increase in survival. frontiersin.org For breast cancer xenografts, a statistically significant decrease in tumor growth was observed. frontiersin.org Furthermore, in a mesothelioma mouse model, treatment resulted in a 30% reduction in tumor growth. frontiersin.org

Research has also explored novel delivery systems to enhance its therapeutic efficacy. A nanoformulation encapsulating this compound within human serum albumin was developed and tested in a neuroblastoma xenograft mouse model. researchgate.net This formulation demonstrated improved biodistribution and biocompatibility, leading to enhanced degradation of the EZH2 protein, a key target in neuroblastoma. researchgate.net Additionally, a water-soluble derivative, sodium 4-carboxymethoxyimino-(4-HPR), was synthesized to overcome the poor solubility of the parent metabolite. frontiersin.org This derivative retained the dual mechanisms of action of this compound and showed significant in vivo antitumor activity in models of ovarian cancer, breast cancer, and mesothelioma. frontiersin.org

Table 1: Summary of this compound Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Reference(s) |

|---|---|---|---|

| Ovarian Cancer | IGROV-1 | Significantly increased survival. | frontiersin.org |

| Breast Cancer | MDA-MB-231 | Statistically significant decrease in tumor growth. | frontiersin.org |

| Mesothelioma | Mesothelioma Mouse Model | Caused a 30% reduction in tumor growth. | frontiersin.org |

| Neuroblastoma | Neuroblastoma Xenograft | Nanoformulation showed enhanced therapeutic efficacy and target protein degradation. | researchgate.net |

Efficacy in Animal Models of Disease (e.g., viral infections)

While extensively studied for its anticancer properties, the direct investigation of this compound as a primary therapeutic agent in animal models of viral infections is limited. Its role has been primarily considered in the context of being a metabolite of its parent compound, 4-HPR, which has been studied for antiviral effects.

Investigation of Viral Replication Inhibition

The investigation into this compound's ability to inhibit viral replication has been minimal and has occurred primarily in comparative studies with its parent compound, 4-HPR.

Flavivirus Replication Modulation (e.g., Dengue, West Nile, Hepatitis C viruses)

Research into the modulation of Flavivirus replication has centered on 4-HPR. However, one study provided a direct comparison of the inhibitory effects of 4-HPR and its metabolite, this compound, on Dengue virus (DENV-2), a member of the Flavivirus genus. The results indicated that this compound was a less potent inhibitor of DENV-2 in cell culture than 4-HPR. asm.org This observation supports the in vivo finding that slowing the metabolism of 4-HPR to this compound is beneficial for its anti-Dengue activity. asm.org There is a lack of studies specifically examining the effect of this compound on other flaviviruses such as West Nile or Hepatitis C virus.

Table 2: Comparative Anti-Dengue Virus Activity

| Compound | Activity vs. DENV-2 | Implication | Reference(s) |

|---|---|---|---|

| 4-HPR (Fenretinide) | Active Inhibitor | Primary antiviral compound. | asm.org |

| This compound | Less Potent Inhibitor | Metabolism to this compound may reduce antiviral effect. | asm.org |

Inhibition of Viral Protein Interactions (e.g., SARS-CoV-2 Spike protein, NS5)

There is no available scientific evidence from the reviewed sources to suggest that this compound has been investigated for its ability to inhibit the interaction of viral proteins such as the SARS-CoV-2 Spike protein with its receptor or the Flavivirus NS5 protein. The research on inhibiting these specific viral protein interactions has been focused on other compounds, including the parent retinoid, 4-HPR, for its effects on the NS5 protein's nuclear import and on SARS-CoV-2 membrane fusion.

Advanced Research Methodologies

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are fundamental to understanding how 4-Keto Retinamide (B29671) interacts with and influences cellular processes, from cell division and death to gene and protein expression.

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. In the study of 4-Keto Retinamide, it has been instrumental in analyzing the compound's effects on cell cycle progression and apoptosis (programmed cell death).

Researchers have demonstrated that this compound induces mitotic arrest in cancer cells. researchgate.net By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, flow cytometry can quantify the DNA content of each cell. This allows for the determination of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Studies on A2780 ovarian cancer cells treated with this compound revealed a significant increase in the population of cells in the G2/M phase, indicative of a block in mitosis. researchgate.netresearchgate.net This effect is distinct from the parent compound, 4-HPR, which typically induces G1 phase arrest. ajol.info

Furthermore, flow cytometry is used to quantify apoptosis. One method involves evaluating the sub-G1 population, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis. researchgate.net Another common method is the Annexin V-FITC assay, which identifies cells in the early stages of apoptosis. ajmb.org Using these techniques, studies have confirmed that this compound is a potent inducer of apoptosis. researchgate.netresearchgate.netnih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in A2780 Cells This interactive table summarizes flow cytometry data showing the percentage of cells in each phase of the cell cycle after treatment.

| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 65% | 20% | 15% |

| 5 µM this compound (24h) | 10% | 5% | 85% |

Data is representative of findings reported in scientific literature. researchgate.net

Immunofluorescence (IF) is a technique that uses fluorescently labeled antibodies to detect specific target antigens within a cell. Coupled with confocal microscopy, which provides high-resolution optical images with depth selectivity, IF allows for the precise visualization of the subcellular localization of proteins and cellular structures. rutgers.edu

This methodology has been critical in demonstrating that this compound acts as an antimicrotubule agent. researchgate.netresearchgate.net Unlike its parent compound, this compound inhibits tubulin polymerization. Researchers have used immunofluorescence with antibodies against α-tubulin (a primary component of microtubules) to visualize the mitotic spindle in cancer cells. These experiments revealed that treatment with this compound leads to the formation of abnormal, multipolar spindles and mitotic arrest, providing a clear visual confirmation of its effect on the cytoskeleton. researchgate.netresearchgate.net This mechanism helps explain the compound's potent ability to halt cell division. researchgate.net

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. sygnaturediscovery.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govnih.gov This method has been essential for dissecting the signaling pathways activated by this compound.

Studies have used Western blotting to show that this compound treatment leads to:

Activation of Stress Kinases: Increased phosphorylation of Jun N-terminal Kinase (JNK), indicating the activation of stress-response pathways that can lead to apoptosis. researchgate.net

Upregulation of Pro-Apoptotic Proteins: Increased expression of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB). researchgate.net

Modulation of Key Metabolic Enzymes: A decrease in the protein expression levels of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme involved in lipid metabolism. nih.gov

These findings, summarized in the table below, provide molecular evidence for the cellular changes observed and help construct the signaling cascades initiated by the compound.

Table 2: Protein Expression Changes Induced by this compound This interactive table details the impact of this compound on key proteins as measured by Western Blot.

| Protein Target | Observed Effect | Implicated Pathway | Source |

| Phospho-JNK | Increased Phosphorylation | Stress-Activated Apoptosis | researchgate.net |

| PLAB | Upregulation | Pro-Apoptotic Signaling | researchgate.net |

| SCD1 | Decreased Expression | Lipid Metabolism | nih.gov |

Quantitative Real-Time PCR (qPCR or QRT-PCR) is a sensitive technique used to measure the amount of a specific RNA transcript. nih.govnih.gov It allows researchers to understand how a compound affects gene expression levels. Transcriptomic analysis, often performed using microarrays or RNA-sequencing, provides a much broader view by measuring the expression levels of thousands of genes simultaneously. mdpi.com

In the context of this compound research, RT-PCR has been used to analyze the expression of genes involved in the endoplasmic reticulum (ER) stress response. For example, an XBP-1 splicing assay, which is analyzed via RT-PCR, is used to detect the activation of this key ER stress sensor. researchgate.net This is relevant as this compound, similar to its parent drug, is known to induce apoptosis through signaling cascades that involve ER stress. researchgate.net While comprehensive transcriptomic analyses specifically for this compound are part of ongoing research, this approach is vital for identifying novel gene targets and understanding the full spectrum of its cellular impact.

Western Blotting for Protein Expression and Modification

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are performed in vitro to measure the direct effect of a compound on the activity of purified enzymes or enzymes within cellular extracts. These assays have been crucial for identifying the molecular targets of this compound and quantifying its inhibitory or activatory potency.